molecular formula C16H18N2O4S B5796159 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No. B5796159
M. Wt: 334.4 g/mol
InChI Key: GRCBHYNTRLFFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis Applications

  • N2-[(4-methoxyphenyl)sulfonyl]-N2-(4-methylphenyl)glycinamide and related compounds have been utilized in the synthesis of complex molecular structures. For instance, Weinreb amide-based synthetic equivalents were developed for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, using a two-step reaction involving N-benzylation and addition of arylmagnesium halide on the Weinreb Amide (WA) functionality. This method enables the convenient synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).

Herbicidal Applications

  • Another research area involves the reaction of Lawesson's Reagent with glycinamides to produce compounds with significant selective herbicidal activity. For example, the reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with glycinamides resulted in the formation of 1,3,2-diazaphospholidin-4-thione-2-sulfides, which demonstrated high selective herbicidal activity against rap (He & Chen, 1997).

Anticancer Activity

  • Sulfonamide derivatives have also been evaluated for their potential in cancer treatment. For instance, a study on sulfonamide-focused libraries revealed compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, showing promise as cell cycle inhibitors and potential anticancer agents. These compounds disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines (Owa et al., 2002).

Antimicrobial Activity

  • A series of sulfonyl esters, synthesized from reactions of sulfonyl chlorides with phenolic chalcone analogues, exhibited strong in vitro anticancer activities with moderate-to-high selectivity. These compounds induced apoptotic cell death and cell cycle arrest in cancer cell lines but had little effect on non-cancerous cell lines (Muškinja et al., 2019).

Molecular Synthesis and Characterization

  • The compound has also been used in the synthesis of structurally complex molecules, such as the synthesis of 1,3-diaryl-1,3,2-diazaphospholidin-4-thione-2-sulfides via Lawesson's Reagent. The resultant compounds' structures were confirmed using various analytical and spectroscopic methods, and some demonstrated good herbicidal activity (He et al., 2000).

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)18(11-16(17)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCBHYNTRLFFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6827152

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 3
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 4
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 5
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 6
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.